molecular formula C24H25NOS B4625926 N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide

N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B4625926
M. Wt: 375.5 g/mol
InChI Key: SLZIADZJVRHJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide, also known as IMB2026791, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a high affinity for a specific protein target, making it a promising tool for investigating the role of this protein in various biological processes.

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Histone Deacetylase Inhibition for Cancer Therapy: Similar compounds have been identified as potent histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These findings suggest the potential of N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide in cancer research, especially if it exhibits HDAC inhibitory activity (Zhou et al., 2008).
  • Antimicrobial Activity: Acylthiourea derivatives, structurally related to the compound , have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This suggests the potential of N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide in developing new antimicrobial agents (Limban et al., 2011).

Drug Discovery and Polymer Chemistry

  • Alkaline Phosphatase Inhibition: Benzamide derivatives have been explored for their biological applications, including the inhibition of human recombinant alkaline phosphatases. Such compounds are of interest in medicinal chemistry, potentially offering insights into the development of drugs targeting nucleotide protein interactions (Saeed et al., 2015).
  • RAFT Polymerization: The controlled radical polymerization of acrylamides containing phenylalanine moieties has been studied, highlighting the utility of benzamide derivatives in the synthesis of polymers with specific functionalities. This research could inform the use of N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide in developing novel polymers (Mori et al., 2005).

Advanced Materials and Molecular Thermometry

  • Anti-Influenza Virus Activity: Novel synthetic routes leading to benzamide-based compounds have shown remarkable activity against the H5N1 influenza virus. This opens up possibilities for N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide in antiviral research and therapy (Hebishy et al., 2020).
  • Fluorescent Molecular Thermometers: The temperature-induced phase transitions of polymers labeled with benzofurazan derivatives, which are influenced by solvent polarity, have been leveraged to develop sensitive fluorescent molecular thermometers. This innovative application suggests the potential utility of benzamide derivatives in creating materials with temperature-sensitive optical properties (Uchiyama et al., 2003).

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NOS/c1-17(2)22-11-7-8-18(3)23(22)25-24(26)20-14-12-19(13-15-20)16-27-21-9-5-4-6-10-21/h4-15,17H,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZIADZJVRHJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-6-(propan-2-yl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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